2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a methylsulfinyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-chlorobenzyl chloride.
Formation of the Sulfoxide: The benzyl chloride is reacted with sodium sulfinate to form the corresponding sulfoxide.
Introduction of the Acetic Acid Moiety: The sulfoxide is then reacted with bromoacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of sulfoxide and sulfone groups on biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. The bromine and chlorine substituents can affect the compound’s binding affinity to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Bromo-5-chlorophenyl)methylsulfonyl]acetic acid: Similar structure but with a sulfone group instead of a sulfoxide.
2-[(3-Bromo-5-chlorophenyl)methylthio]acetic acid: Similar structure but with a sulfide group instead of a sulfoxide.
2-[(3-Bromo-5-chlorophenyl)methyl]acetic acid: Similar structure but without the sulfur-containing group.
Uniqueness
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity compared to its sulfone and sulfide analogs. This makes it a valuable compound for studying the effects of different sulfur oxidation states on chemical and biological systems.
Properties
IUPAC Name |
2-[(3-bromo-5-chlorophenyl)methylsulfinyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3S/c10-7-1-6(2-8(11)3-7)4-15(14)5-9(12)13/h1-3H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSQSNDNTFXQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CS(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.